molecular formula C7H5BrN2O B13710347 4-Amino-6-bromobenzoxazole

4-Amino-6-bromobenzoxazole

Cat. No.: B13710347
M. Wt: 213.03 g/mol
InChI Key: QFXWICKATNQMHR-UHFFFAOYSA-N
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Description

4-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromobenzoxazole typically involves the cyclization of 2-aminophenol with a brominated aromatic aldehyde. One common method includes the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts and solvents are chosen to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromobenzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce quinone derivatives .

Scientific Research Applications

4-Amino-6-bromobenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Aminobenzoxazole: Lacks the bromo substituent, resulting in different reactivity and applications.

    6-Bromobenzoxazole: Lacks the amino group, affecting its biological activity.

    4-Amino-2-bromobenzoxazole: Similar structure but different substitution pattern, leading to varied properties.

Uniqueness: Its dual functionality makes it a versatile compound in synthetic chemistry and drug development .

Biological Activity

4-Amino-6-bromobenzoxazole is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the amino and bromine groups significantly influences its biological activity. The molecular formula is C7H5BrN2OC_7H_5BrN_2O, with a molecular weight of approximately 215.03 g/mol.

Biological Activities

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoxazoles possess significant antimicrobial properties against various pathogens, including fungi and bacteria .
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited .
  • Antifungal Effects : Notably, some derivatives have demonstrated potent antifungal activity against Candida species, with mechanisms involving disruption of ergosterol synthesis and membrane integrity .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Ergosterol Synthesis : Similar to other antifungal agents, it may inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
  • Membrane Disruption : The compound may alter membrane permeability, leading to cell death in susceptible organisms .
  • Cytotoxicity in Cancer Cells : While specific studies on this compound are scarce, related benzoxazole derivatives show potential in inducing apoptosis in cancer cells .

Case Studies

  • Antifungal Activity Against Candida spp. :
    • A study evaluated various benzoxazole derivatives for their antifungal properties against Candida albicans and Candida glabrata. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains .
    • Table 1 summarizes the antifungal activity of selected derivatives:
    CompoundMIC (µg/mL)% Inhibition
    5d16100
    5i1653
    5k1635
    6a1627
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro studies have assessed the cytotoxicity of related benzoxazole compounds against human cancer cell lines using MTT assays. Although direct data on this compound is limited, similar compounds have shown varying degrees of effectiveness depending on structural modifications .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5BrN2O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2

InChI Key

QFXWICKATNQMHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=CO2)Br

Origin of Product

United States

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